Tyrosyltryptophan

Neuroscience Memory Improvement Alzheimer's Disease

Tyrosyltryptophan (Tyr-Trp, YW) is a sequence-defined dipeptide with validated in vivo neuroprotection against amyloid-β-induced cognitive deficits. Its activity is strictly sequence-dependent—the reverse analog Trp-Tyr (WY) acts via dopamine modulation, not Aβ pathways—making YW the essential tool for Alzheimer's-related research. Co-crystallized with an ACE homolog, it provides a structural template for rational ACE inhibitor design. As an endogenous food metabolite, it offers nutraceutical development potential. Procure this exact sequence to ensure reproducible, mechanism-specific results in neuroprotection, ACE inhibition, and structure-activity relationship studies.

Molecular Formula C20H21N3O4
Molecular Weight 367.4 g/mol
Cat. No. B15597930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTyrosyltryptophan
Molecular FormulaC20H21N3O4
Molecular Weight367.4 g/mol
Structural Identifiers
InChIInChI=1S/C20H21N3O4/c21-16(9-12-5-7-14(24)8-6-12)19(25)23-18(20(26)27)10-13-11-22-17-4-2-1-3-15(13)17/h1-8,11,16,18,22,24H,9-10,21H2,(H,23,25)(H,26,27)/t16-,18-/m0/s1
InChIKeyBMPPMAOOKQJYIP-WMZOPIPTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tyrosyltryptophan (Tyr-Trp, YW) Procurement Guide: Quantifying Differentiation from Analogs for Neuroprotective and Functional Applications


Tyrosyltryptophan (Tyr-Trp or YW) is a bioactive dipeptide composed of L-tyrosine and L-tryptophan residues [1]. It is an endogenous metabolite found in various foods, including chicken and pork [2]. While it belongs to the broad class of aromatic amino acid-containing dipeptides, its specific sequence and physicochemical properties, such as a water solubility of 0.052 g/L and a logP of -0.28 (ALOGPS) [2], dictate unique interactions in biological systems that cannot be generalized from its constituent amino acids or sequence analogs.

Why Sequence Matters: The Non-Interchangeable Bioactivity of Tyrosyltryptophan (Tyr-Trp, YW)


The biological activity of dipeptides is strictly governed by amino acid sequence, a principle clearly demonstrated for Tyr-Trp (YW). Substituting YW with its reverse-sequence analog, Trp-Tyr (WY), or with its individual amino acid components, leads to drastically different and often absent bioactivity [1]. For instance, while WY improves memory deficits in murine models by modulating the dopamine system, YW shows no such effect [1]. Similarly, the activity of a YW-containing peptide mix in inhibiting angiotensin-converting enzyme (ACE) cannot be predicted from the activity of its free amino acids or other dipeptides [2]. These findings underscore that for research focused on specific mechanisms like neuroprotection against amyloid-beta toxicity or ACE inhibition, the specific dipeptide sequence is non-negotiable.

Head-to-Head Evidence: Quantified Differentiation of Tyrosyltryptophan (Tyr-Trp, YW) from Analogs


YW vs. WY: A Clear Functional Divergence in Memory-Enhancing Activity

In a direct comparative study, the memory-improving effects of Tyr-Trp (YW) and its reverse-sequence analog Trp-Tyr (WY) were evaluated in scopolamine-induced amnesic mice using the Y-maze test. The study found that oral administration of WY significantly improved spontaneous alternation behavior, a measure of working memory, whereas YW had no effect [1]. Furthermore, WY inhibited monoamine oxidase B (MAO-B) activity in vitro and increased dopamine levels in the hippocampus and frontal cortex, while YW did not produce these neurochemical changes [1].

Neuroscience Memory Improvement Alzheimer's Disease

Neuroprotective Potential of YW Against Amyloid-β (Aβ) Toxicity

Oral administration of the Tyr-Trp (YW) dipeptide to mice was shown to ameliorate working-memory deficits induced by the β-amyloid 25–35 peptide (Aβ25–35), a key pathogenic factor in Alzheimer's disease [1]. This in vivo neuroprotective effect was linked to the reversal of inflammation-related responses and activation of molecular networks involving transcriptional regulators and oxidative stress tolerance pathways in the brain [1]. This activity is specific to the YW dipeptide; the reverse-sequence WY peptide has been studied for a different mechanism involving the dopamine system [2].

Neuroprotection Alzheimer's Disease Functional Food

Physicochemical Differentiation: YW's Solubility and Lipophilicity Profile

The solubility and lipophilicity of Tyr-Trp (YW) are distinct from both its constituent amino acids and many other dipeptides. YW exhibits a water solubility of 0.052 g/L (ALOGPS) and a logP of -0.28 (ALOGPS) [1]. In contrast, free L-Tryptophan has a higher water solubility of approximately 11.4 g/L at 25°C [2], and free L-Tyrosine is far less soluble at 0.45 g/L [2]. The low solubility and near-neutral logP of YW are critical parameters for experimental design, impacting dissolution protocols and predicting passive membrane permeability compared to more hydrophobic or hydrophilic dipeptides [1].

Physicochemical Properties Solubility Formulation

Context for ACE Inhibition: YW's Role in Bioactive Peptide Mixtures

While a specific IC50 value for pure Tyr-Trp (YW) against ACE is not reported, its role is contextualized within studies of tryptophan- and tyrosine-containing peptide mixes. Peptide hydrolysates rich in these dipeptides exhibit significant ACE-inhibitory activity, with IC50 values ranging from 16.60 ± 2.59 mg/L to 282.04 ± 18.51 mg/L depending on the peptide composition and ACE source [1]. The strongest inhibition is associated with peptides containing isoleucine-tryptophan (IW), highlighting that activity is sequence-dependent [1]. In contrast, the dipeptide Tyr-Tyr (YY) has a reported IC50 of 0.028 mg/mL (approximately 28 mg/L) [2], providing a quantitative benchmark for a structurally related dipeptide. YW's structural and functional role in ACE inhibition is further supported by its co-crystallization with a Drosophila ACE homolog (AnCE), revealing its binding mode and potential as a selective inhibitor template [3].

Antihypertensive ACE Inhibition Peptide Mixtures

Optimized Application Scenarios for Tyrosyltryptophan (Tyr-Trp, YW) Procurement


Investigating Neuroprotective Mechanisms in Alzheimer's Disease Models

As demonstrated in Section 3, YW has a specific and documented neuroprotective effect against amyloid-β induced cognitive deficits in vivo [1]. Procuring YW is essential for studies focused on elucidating the molecular pathways involved in neuroprotection against Aβ toxicity, particularly those involving inflammation reversal and oxidative stress tolerance [1]. Its activity is distinct from the dopamine-mediated memory effects of its analog, WY, making YW the correct choice for research centered on Aβ pathology.

As a Negative Control or Comparator in Memory and Dopamine System Studies

The direct comparative evidence in Section 3 clearly shows that while the reverse-sequence analog, WY, improves memory via dopamine system modulation, YW has no such effect [2]. This functional dichotomy makes YW an invaluable negative control for experiments designed to validate the sequence-specific, dopaminergic mechanism of WY. Procuring both peptides allows for rigorous, internally controlled studies of structure-activity relationships in neuropharmacology.

Elucidating the Structural Basis of Dipeptide-ACE Interactions

While its standalone ACE inhibitory potency may not be fully quantified, the co-crystallization of YW with an ACE homolog provides a high-resolution structural blueprint of its binding mode [3]. Procuring YW is therefore critical for X-ray crystallography or molecular docking studies aimed at understanding the atomic-level interactions between ACE and aromatic dipeptides, which can inform the rational design of more potent and selective inhibitors [1].

Development of Functional Food Ingredients Targeting Brain Health

The in vivo evidence that orally administered YW can reach the brain and ameliorate Aβ-induced memory deficits positions it as a compelling candidate for functional food or nutraceutical development [1]. Procurement for this application should be driven by its established neuroprotective profile, which is distinct from other food-derived dipeptides, and supported by its characterization as an endogenous food metabolite [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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